REACTION_SMILES
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[CH3:16][OH:17].[CH:1]([CH3:2])([CH3:3])[N:4]([C:5]([C:6](=[O:7])[O:8][CH3:9])=[O:10])[CH:11]([CH3:12])[CH3:13].[Na+:15].[OH-:14]>>[CH:1]([CH3:2])([CH3:3])[N:4]([C:5]([C:6](=[O:7])[OH:8])=[O:10])[CH:11]([CH3:12])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)C(=O)N(C(C)C)C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=O)N(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)N(C(=O)C(=O)O)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |